

# 4-(3-Methoxybenzyl)piperidine hydrochloride physical and chemical properties

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## Compound of Interest

Compound Name: 4-(3-Methoxybenzyl)piperidine  
hydrochloride

Cat. No.: B589871

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## In-Depth Technical Guide: 4-(3-Methoxybenzyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **4-(3-Methoxybenzyl)piperidine hydrochloride**. The information is compiled from available scientific literature and chemical databases, offering a valuable resource for those involved in medicinal chemistry, pharmacology, and drug discovery.

## Core Physical and Chemical Properties

**4-(3-Methoxybenzyl)piperidine hydrochloride** is a substituted piperidine derivative. The hydrochloride salt form generally enhances the compound's solubility in aqueous media and improves its stability for handling and formulation.

Table 1: Physical and Chemical Properties of **4-(3-Methoxybenzyl)piperidine Hydrochloride**

Property	Value	Source
CAS Number	149986-58-3	<a href="#">[1]</a>
Molecular Formula	C <sub>13</sub> H <sub>20</sub> CINO	<a href="#">[1]</a>
Molecular Weight	241.76 g/mol	<a href="#">[1]</a>
Appearance	Light yellow to brown crystalline powder (inferred from isomers)	<a href="#">[2]</a>
Purity	≥96%	<a href="#">[2]</a>
Storage Conditions	Sealed in a dry place, room temperature or 2-8 °C	<a href="#">[1]</a>

Note: Some physical properties, such as melting and boiling points, are not readily available for this specific isomer. Data for the isomeric 4-(4-Methoxybenzyl)piperidine hydrochloride shows a melting point of 175-177 °C, which may serve as an approximate reference.[\[3\]](#)

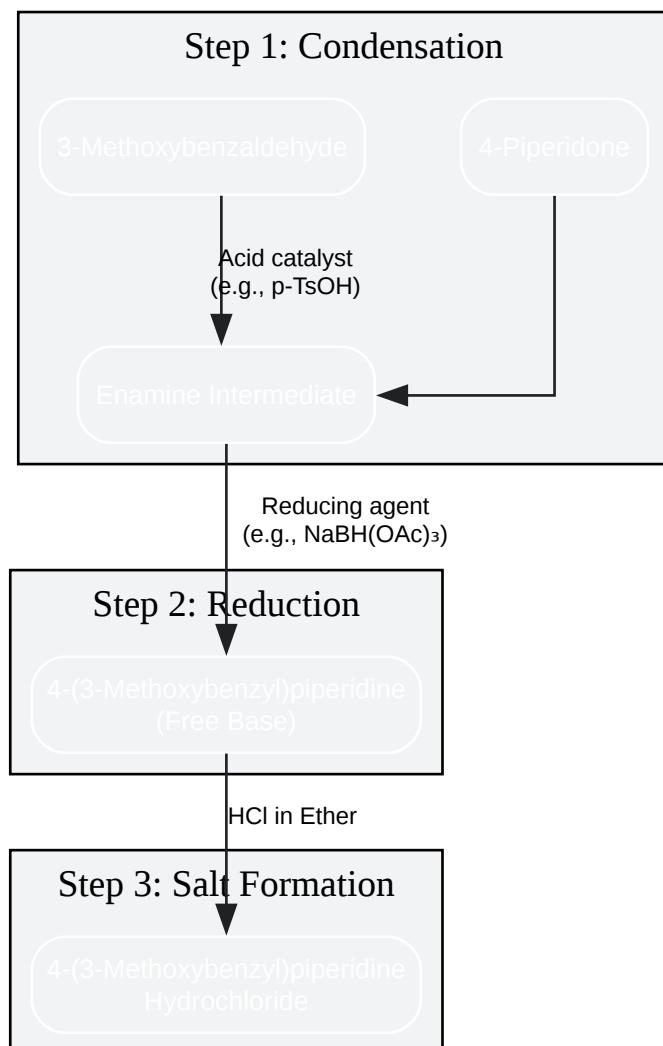
## Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for **4-(3-Methoxybenzyl)piperidine hydrochloride** is not publicly available. However, a plausible synthetic route can be devised based on established methods for the synthesis of 4-substituted piperidines. A representative protocol is outlined below.

## Representative Synthetic Protocol: Reductive Amination

This method involves the reaction of 3-methoxybenzaldehyde with 4-piperidone, followed by reduction of the resulting enamine and subsequent salt formation.

### Experimental Workflow Diagram



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Caption: A representative synthetic workflow for **4-(3-Methoxybenzyl)piperidinedihydrochloride**.

Methodology:

- Step 1: Condensation: To a solution of 4-piperidone (1.0 eq) in a suitable solvent such as toluene, add 3-methoxybenzaldehyde (1.0 eq) and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The solvent is then removed under reduced pressure to yield the crude enamine intermediate.

- Step 2: Reduction: The crude enamine intermediate is dissolved in a solvent like dichloromethane. Sodium triacetoxyborohydride (1.5 eq) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the free base, **4-(3-methoxybenzyl)piperidine**.
- Step 3: Salt Formation and Purification: The crude free base is purified by column chromatography on silica gel. The purified product is then dissolved in diethyl ether, and a solution of hydrochloric acid in diethyl ether is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford **4-(3-methoxybenzyl)piperidine hydrochloride** as a solid.

## Spectral and Analytical Data (Predicted)

Experimental spectral data for **4-(3-Methoxybenzyl)piperidine hydrochloride** is not publicly available. However, the expected spectral characteristics can be predicted based on the analysis of its structural fragments and data from closely related compounds.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 2: Predicted Spectral Data

Technique	Predicted Characteristics
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic protons (m, 4H) in the range of <math>\delta</math> 6.7-7.3 ppm.</li><li>- Methoxy group singlet (s, 3H) around <math>\delta</math> 3.8 ppm.</li><li>- Piperidine ring protons (m, 9H) in the range of <math>\delta</math> 1.5-3.5 ppm.</li><li>- Benzyl protons (d, 2H) around <math>\delta</math> 2.5 ppm.</li><li>- A broad singlet for the N-H proton of the hydrochloride salt.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Aromatic carbons in the range of <math>\delta</math> 110-160 ppm.</li><li>- Methoxy carbon around <math>\delta</math> 55 ppm.</li><li>- Piperidine carbons in the range of <math>\delta</math> 30-50 ppm.</li><li>- Benzyl carbon around <math>\delta</math> 40 ppm.</li></ul>
FT-IR (cm <sup>-1</sup> )	<ul style="list-style-type: none"><li>- N-H stretch (broad) for the ammonium salt around 2400-2800 cm<sup>-1</sup>.</li><li>- C-H stretches (aromatic and aliphatic) around 2800-3100 cm<sup>-1</sup>.</li><li>- C=C aromatic ring stretches around 1450-1600 cm<sup>-1</sup>.</li><li>- C-O stretch (methoxy) around 1030-1250 cm<sup>-1</sup>.</li></ul>
Mass Spec. (ESI+)	Expected [M+H] <sup>+</sup> for the free base (C <sub>13</sub> H <sub>19</sub> NO) at m/z = 206.15.

## Potential Biological Activity and Signaling Pathways

While the specific biological targets of **4-(3-Methoxybenzyl)piperidine hydrochloride** have not been reported, the piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs targeting the central nervous system (CNS) and cancer.[\[8\]](#)

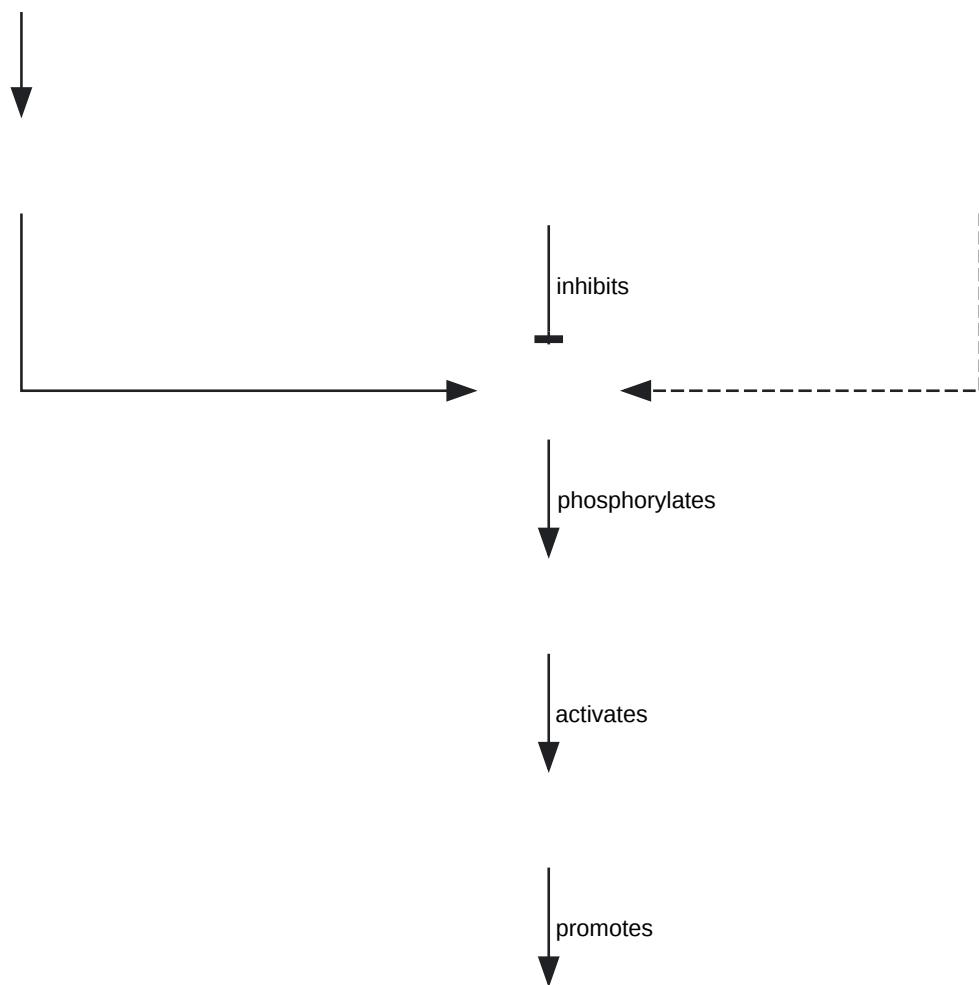
### Potential as a Dopamine D4 Receptor Antagonist

Substituted piperidines are known to act as antagonists for the dopamine D4 receptor, which is implicated in various neurological and psychiatric disorders.[\[9\]](#)[\[10\]](#) Antagonism of the D4 receptor is a therapeutic strategy being explored for conditions such as schizophrenia and Parkinson's disease-related dyskinesia.[\[10\]](#)

### Potential as a PI3K $\delta$ Inhibitor

Recent studies have shown that certain substituted piperidines can act as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3K $\delta$ ). The PI3K/AKT signaling pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.

## Hypothetical Signaling Pathway: PI3K/AKT Inhibition



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Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

## Safety and Handling

As with any chemical compound, **4-(3-Methoxybenzyl)piperidine hydrochloride** should be handled with appropriate safety precautions. It is intended for research use only. Users should consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. General precautions include using personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, and working in a well-ventilated area or fume hood.

## Conclusion

**4-(3-Methoxybenzyl)piperidine hydrochloride** is a chemical compound with potential for application in drug discovery, particularly in the areas of neuroscience and oncology. While there is a lack of publicly available experimental data for this specific molecule, its structural similarity to known bioactive compounds suggests it may be a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its physical, chemical, and biological properties.

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